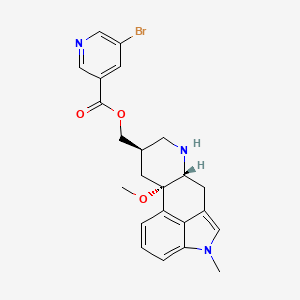
N-Desmethyl Nicergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethyl Nicergoline is a derivative of Nicergoline, an ergot alkaloid used primarily for its vasodilatory properties. Nicergoline is known for its application in treating cognitive disorders and vascular conditions. This compound, as a metabolite, retains some of these properties and is of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Nicergoline typically involves the demethylation of Nicergoline. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic methods and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Desmethyl Nicergoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine derivatives.
Aplicaciones Científicas De Investigación
N-Desmethyl Nicergoline has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of ergot alkaloids.
Biology: Research on its biological activity helps in understanding the metabolism and pharmacokinetics of Nicergoline.
Medicine: Studies focus on its potential therapeutic effects and its role as a metabolite in drug efficacy.
Industry: It is used in the development of new pharmaceutical formulations and as a quality control standard
Mecanismo De Acción
N-Desmethyl Nicergoline exerts its effects by interacting with alpha-adrenergic receptors. It inhibits the postsynaptic alpha-1 adrenoceptors on vascular smooth muscle, leading to vasodilation. This inhibition reduces vascular resistance and increases blood flow, particularly in the cerebral arteries .
Comparación Con Compuestos Similares
Similar Compounds
Nicergoline: The parent compound, used for its vasodilatory and cognitive-enhancing properties.
Ergotamine: Another ergot alkaloid with vasoconstrictive properties, used to treat migraines.
Dihydroergotamine: Similar to ergotamine but with a different pharmacokinetic profile.
Uniqueness
N-Desmethyl Nicergoline is unique due to its specific interaction with alpha-adrenergic receptors and its role as a metabolite of Nicergoline. Unlike ergotamine, which causes vasoconstriction, this compound promotes vasodilation, making it valuable in treating vascular disorders without the risk of fibrosis associated with other ergolines .
Propiedades
Fórmula molecular |
C23H24BrN3O3 |
|---|---|
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
[(6aR,9R,10aS)-10a-methoxy-4-methyl-6,6a,7,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C23H24BrN3O3/c1-27-12-16-7-20-23(29-2,18-4-3-5-19(27)21(16)18)8-14(9-26-20)13-30-22(28)15-6-17(24)11-25-10-15/h3-6,10-12,14,20,26H,7-9,13H2,1-2H3/t14-,20-,23+/m1/s1 |
Clave InChI |
SMWNGLNHIYJOSA-ZTWLPKFNSA-N |
SMILES isomérico |
CN1C=C2C[C@@H]3[C@](C[C@H](CN3)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC |
SMILES canónico |
CN1C=C2CC3C(CC(CN3)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13430116.png)
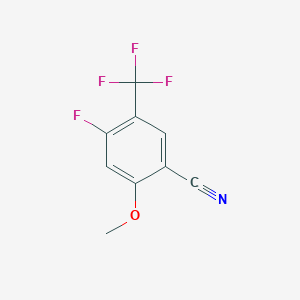
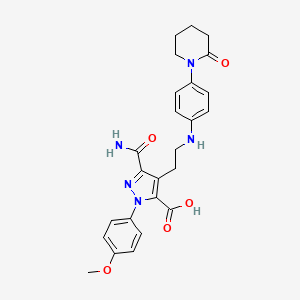

![(3R,4S)-3-acetamido-4-[bis(prop-2-enyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13430143.png)

![6-Azabicyclo[3.2.2]nonane](/img/structure/B13430154.png)
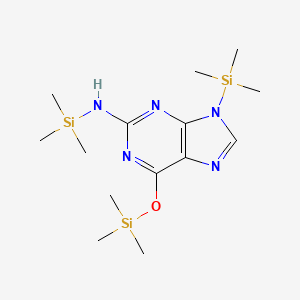
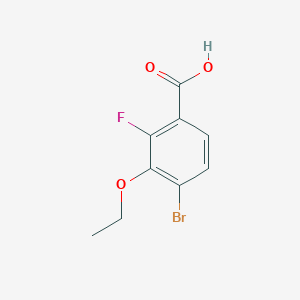
![4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13430169.png)
![sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B13430170.png)

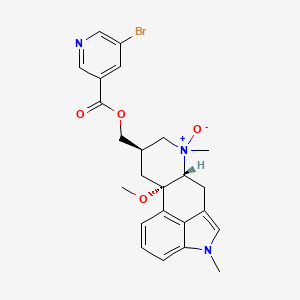
![[(3S,4R)-4-thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13430205.png)
